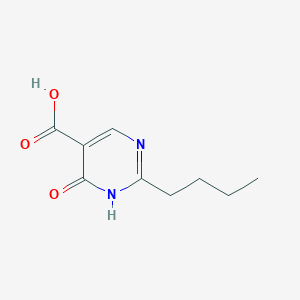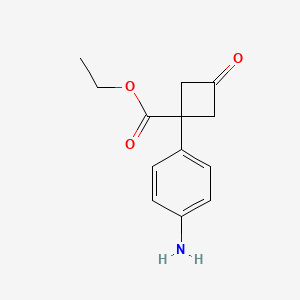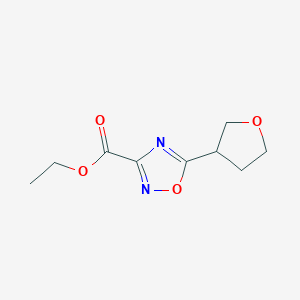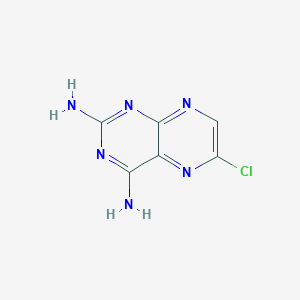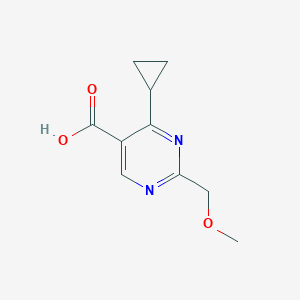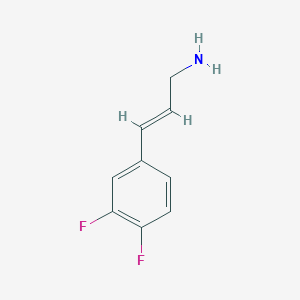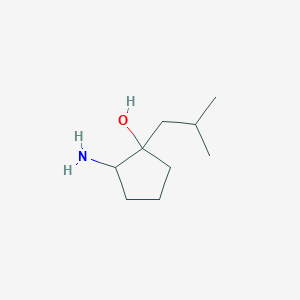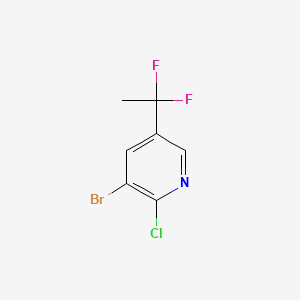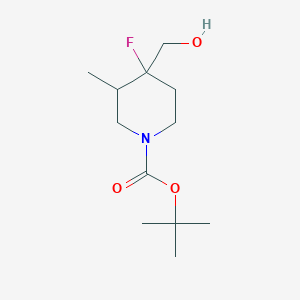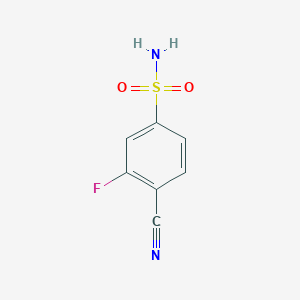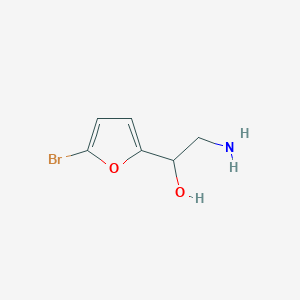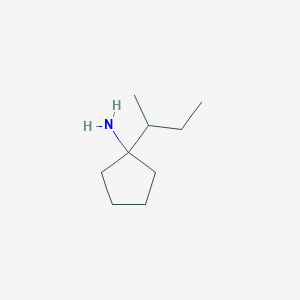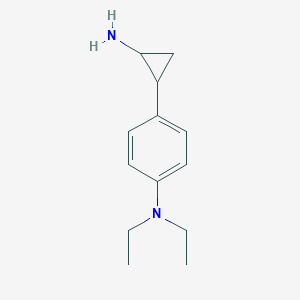
4-(2-aminocyclopropyl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminocyclopropyl)-N,N-diethylaniline is an organic compound that features a cyclopropyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminocyclopropyl)-N,N-diethylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate intermediate that can then be transformed into an amine derivative . Another approach involves the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions
4-(2-Aminocyclopropyl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where different groups can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(2-Aminocyclopropyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, polymers, and other materials
作用機序
The mechanism by which 4-(2-aminocyclopropyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4’-((1R,2S)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol: This compound shares the cyclopropyl group but differs in its overall structure and functional groups.
2-Amino-4,6-dihydroxypyrimidines: These compounds have different core structures but similar functional groups that can interact with biological targets.
Uniqueness
4-(2-Aminocyclopropyl)-N,N-diethylaniline is unique due to its specific combination of a cyclopropyl group and aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
4-(2-aminocyclopropyl)-N,N-diethylaniline |
InChI |
InChI=1S/C13H20N2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14/h5-8,12-13H,3-4,9,14H2,1-2H3 |
InChIキー |
GVMVJVUMXASALG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



